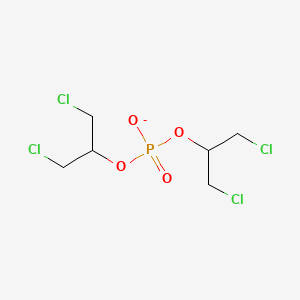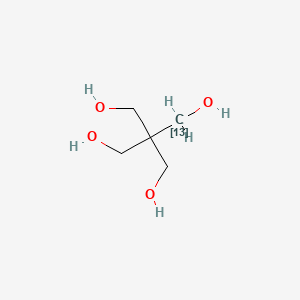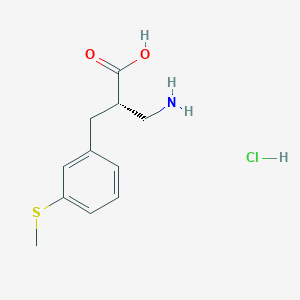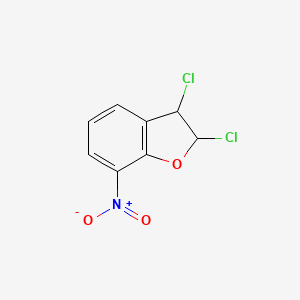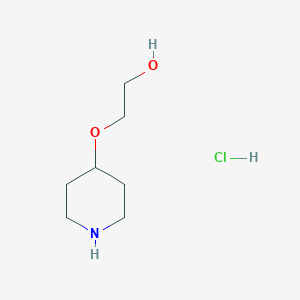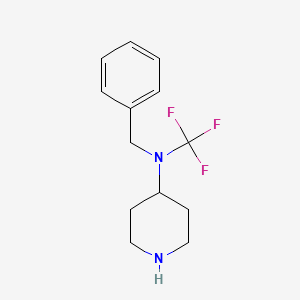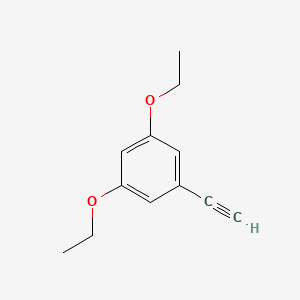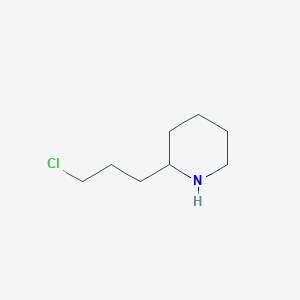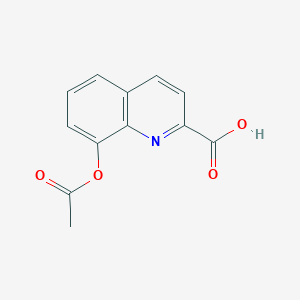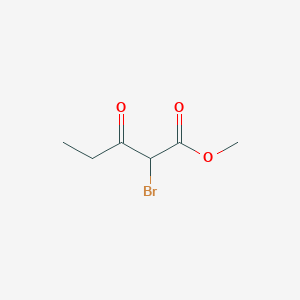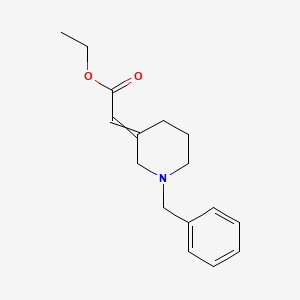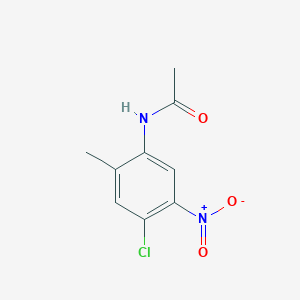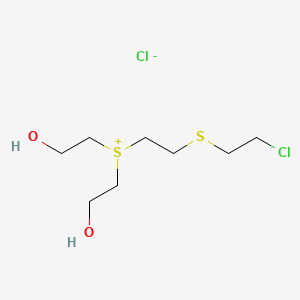
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride typically involves the reaction of 2-chloroethanol with thioethanol in the presence of a sulphonium chloride source. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under optimized conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler thiol or alcohol derivatives.
Substitution: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride involves its interaction with molecular targets through its reactive groups. The sulphonium and chloride groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. These interactions can affect biological pathways and processes, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl)sulfide
- 2-Chloroethyl ethyl sulfide
- Sulfonium chloride derivatives
Uniqueness
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
64036-91-5 |
|---|---|
Formule moléculaire |
C8H18Cl2O2S2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)ethyl-bis(2-hydroxyethyl)sulfanium;chloride |
InChI |
InChI=1S/C8H18ClO2S2.ClH/c9-1-4-12-5-8-13(6-2-10)7-3-11;/h10-11H,1-8H2;1H/q+1;/p-1 |
Clé InChI |
BSXOGTMDLZVLOP-UHFFFAOYSA-M |
SMILES canonique |
C(C[S+](CCO)CCSCCCl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


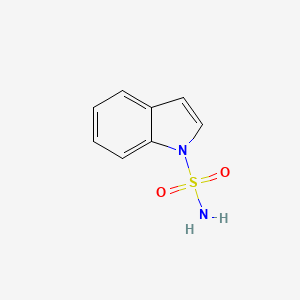
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
